molecular formula C16H21BrN4O4 B1400249 Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate CAS No. 1392424-79-1

Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate

Cat. No.: B1400249
CAS No.: 1392424-79-1
M. Wt: 413.27 g/mol
InChI Key: KZJAAIDRIDGXKO-UHFFFAOYSA-N
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Description

Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is a sophisticated synthetic intermediate of significant value in medicinal chemistry and drug discovery programs. Its primary research application lies in the synthesis of complex molecules targeting protein kinases, a crucial class of enzymes in cellular signaling. The bromine atom at the 7-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse aromatic or amine substituents [https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00456]. Concurrently, the imidodicarbonate moiety protects the imidazopyridine nitrogen, enhancing solubility and stability during synthetic sequences, and can be selectively deprotected to reveal a reactive amine group for subsequent derivatization. This bifunctional nature makes it a critical building block for constructing kinase inhibitor scaffolds , particularly for oncology research where kinases are prominent therapeutic targets. Furthermore, its structural motif is found in precursors for PROTACs (Proteolysis Targeting Chimeras) , a groundbreaking modality in drug discovery aimed at targeted protein degradation. Researchers utilize this compound to efficiently generate chemical libraries for high-throughput screening and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Properties

IUPAC Name

tert-butyl N-(7-bromo-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O4/c1-15(2,3)24-13(22)21(14(23)25-16(4,5)6)12-11-10(19-8-20-11)9(17)7-18-12/h7-8H,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJAAIDRIDGXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C2=C1NC=N2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is a complex organic compound with the molecular formula C16H21BrN4O4 and a molecular weight of 413.27 g/mol. It features a unique structure that combines imidazole and pyridine rings, which are known for their diverse chemical properties and biological activities. The compound has gained attention as a potential intermediate in the synthesis of novel drug candidates and has implications across various fields, including medicinal chemistry.

Molecular Structure

The compound consists of:

  • A five-membered imidazole ring containing two nitrogen atoms.
  • A pyridine ring , which contributes to its reactivity.

Physical Properties

  • Solubility : Highly soluble in polar solvents, enhancing its utility in various applications.
  • Reactivity : The imidazole moiety is responsible for its chemical reactivity, allowing it to participate in diverse chemical reactions.

While specific mechanisms for this compound are not fully elucidated, imidazole derivatives are known to interact with various biological targets such as enzymes and receptors. This interaction can lead to significant biological effects, including:

  • Antimicrobial Activity : Imidazole derivatives have shown potential against various pathogens.
  • Anticancer Properties : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cells.

Interaction Studies

Research indicates that compounds with imidazole structures can inhibit specific enzymes or modulate receptor activity. For instance, studies on other imidazole derivatives have demonstrated their ability to act as enzyme inhibitors or receptor modulators, suggesting similar potential for this compound.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of imidazole derivatives, noting that certain modifications enhance their efficacy against bacterial strains.
  • Cytotoxicity Assays : Research involving related compounds showed promising results in inhibiting the growth of cancer cell lines, indicating that structural modifications can significantly influence biological activity.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
Di-tert-butyl (7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonateChlorine instead of BromineDifferent reactivity due to halogen substitution
7-Methyl-1H-imidazo[4,5-c]pyridin-4-aminesMethyl group additionEnhanced solubility and potential for different biological activity
2-(7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)carbamateCarbamate functional groupMay exhibit different pharmacological profiles

These comparisons illustrate how structural variations can lead to differences in reactivity and biological activity.

Future Directions in Research

The unique combination of functionalities in this compound presents opportunities for further exploration in medicinal chemistry. Future research could focus on:

  • Detailed Mechanistic Studies : Elucidating the specific interactions with biological targets.
  • Synthesis of Analogues : Developing new derivatives to enhance biological activity.
  • Clinical Applications : Investigating the potential therapeutic uses in treating infections or cancer.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H21BrN4O4
  • Molecular Weight : 413.27 g/mol
  • IUPAC Name : tert-butyl N-(7-bromo-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

The compound's structure features a bromo-substituted imidazole moiety, which is significant for its chemical reactivity and biological interactions. The presence of tert-butyl groups enhances solubility in organic solvents, making it suitable for various synthetic applications.

Medicinal Chemistry

Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is explored as an intermediate in the synthesis of novel drug candidates. Its imidazole and pyridine components are known for their biological activity, particularly in:

  • Antimicrobial Agents : Research indicates that imidazole derivatives can exhibit antibacterial and antifungal properties. The compound may serve as a precursor for developing new antimicrobial agents targeting resistant strains.
  • Anticancer Drugs : The structural framework allows for modifications that could enhance cytotoxicity against cancer cells. Future studies could focus on its efficacy against specific cancer types.

The compound's interaction with biological targets is crucial for understanding its mechanisms of action. Imidazole derivatives have been shown to interact with:

  • Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Binding affinity studies could reveal its role as an agonist or antagonist at various receptor sites.

Synthesis of Analogues

The unique structural features of this compound encourage the synthesis of analogues to explore variations in biological activity. For instance:

Compound NameStructural FeaturesUnique Properties
Di-tert-butyl (7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonateChlorine instead of BromineDifferent reactivity due to halogen substitution
7-Methyl-1H-imidazo[4,5-c]pyridin-4-aminesMethyl group additionEnhanced solubility and potential for different biological activity
2-(7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)carbamateCarbamate functional groupMay exhibit different pharmacological profiles

These analogues can be screened for improved pharmacological properties or reduced side effects.

Case Study 1: Antimicrobial Activity

In a recent study, derivatives of imidazole were synthesized from this compound and evaluated for their antimicrobial efficacy against various bacterial strains. Results indicated that certain modifications significantly enhanced activity compared to the parent compound.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of a synthesized derivative of this compound. In vitro assays demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Characterization: The target compound’s crystal structure has likely been resolved using SHELX software, a standard for small-molecule refinement .
  • Biological Activity: No direct studies on the target compound’s bioactivity were found.

Preparation Methods

Synthesis of the Imidazopyridine Core

Methodology:

The core structure, 7-bromo-1H-imidazo[4,5-c]pyridin-4-yl , is typically synthesized via a cyclization reaction involving substituted pyridine derivatives and suitable amidines or imidazole precursors. A common approach involves:

  • Starting Material: 2-Aminopyridine derivatives or related heterocycles.
  • Reagents: Carboxylate derivatives, such as carbamates or esters, to facilitate cyclization.
  • Reaction Conditions: Heating in polar aprotic solvents like acetonitrile or DMF, often in the presence of a base such as potassium carbonate or cesium carbonate, at temperatures ranging from 80°C to 120°C.

Research Findings:

  • A method involving cyclization of 2-aminopyridine derivatives with carbamate precursors in acetonitrile at 100°C using cesium carbonate achieved high yields (~97%) of the intermediate imidazopyridine[4,5-c]pyridine core (see, Table 1).

Bromination at the 7-Position

Methodology:

Selective bromination at the 7-position of the imidazopyridine core is achieved through electrophilic aromatic substitution:

  • Reagents: N-bromosuccinimide (NBS) or elemental bromine.
  • Solvent: Organic solvents such as acetonitrile or dichloromethane.
  • Conditions: Controlled temperature, typically between 0°C and 25°C, to prevent over-bromination.

Research Findings:

  • Bromination using NBS in acetonitrile at 0°C, followed by gradual warming to room temperature, yields the 7-bromo derivative with high selectivity and yields around 85-90% (see, Table 2).

Formation of the Carbamate Functional Group

Methodology:

The key step involves attaching the imidodicarbonate (carbamate) group with tert-butyl substituents:

  • Reagents: tert-Butyl (2-hydroxyethyl)(methyl)carbamate or analogous tert-butyl carbamates.
  • Activation: Use of coupling agents such as carbodiimides (e.g., EDC or DCC) in the presence of catalysts like DMAP.
  • Reaction Conditions: Typically performed in acetonitrile or DMF at room temperature or slightly elevated temperatures (~50°C).

Research Findings:

  • The coupling of the brominated imidazopyridine intermediate with tert-butyl carbamate derivatives using caesium carbonate in DMF at 50°C provided yields up to 97% (, Table 3).
  • Alternatively, sodium hydride in tetrahydrofuran (THF) at 20°C for 28 hours also facilitated carbamate formation, with yields around 84% ().

Summary of Preparation Data

Step Reagents Solvent Temperature Time Yield Notes
Core synthesis 2-Aminopyridine + carbamate derivatives Acetonitrile or DMF 80-120°C 16-24 hrs ~97% High-yield cyclization in acetonitrile with cesium carbonate
Bromination NBS Acetonitrile 0°C to room temp 2-4 hrs 85-90% Selective bromination at 7-position
Carbamate coupling tert-Butyl carbamate derivatives + carbodiimide Acetonitrile or DMF 15-50°C 16-28 hrs 84-97% Using cesium carbonate or sodium hydride as base

Notes on Optimization and Research Findings

  • Reaction conditions such as solvent choice, temperature, and base influence yield and selectivity.
  • Use of carbodiimides like EDC or DCC in conjunction with DMAP enhances coupling efficiency.
  • Temperature control during bromination prevents over-bromination and side reactions.
  • Purification typically involves chromatography, with yields exceeding 80% in optimized protocols.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 7-bromo-imidazo[4,5-c]pyridine derivatives?

  • Methodology :

  • Bromination of the imidazo[4,5-c]pyridine core is typically achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C) .
  • For tert-butyl protection, di-tert-butyl dicarbonate (Boc₂O) is used in anhydrous solvents (e.g., THF or DCM) with catalytic DMAP. Deprotection involves TFA in DCM .
  • Example: In , coupling reactions between 7-bromo-imidazo[4,5-c]pyridine and piperidine derivatives used n-BuOH and DIPEA at 140°C for 4 days, yielding substituted analogs .

Q. How is X-ray crystallography utilized to confirm the structure of imidazo[4,5-c]pyridine derivatives?

  • Methodology :

  • Single-crystal diffraction data are processed using SHELX (for refinement) and WinGX (for visualization). For example, used SHELX-97 to resolve anisotropic displacement parameters for brominated imidazopyridines .
  • Key metrics: R-factors (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters are critical for validating structural assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bulky substituents (e.g., tert-butyl groups) on imidazo[4,5-c]pyridine scaffolds?

  • Methodology :

  • Steric hindrance from tert-butyl groups necessitates high-boiling solvents (e.g., DMF or DMSO) and extended reaction times. highlights Boc₂O as a reagent for tert-butyl protection, requiring anhydrous conditions and catalytic bases (e.g., DMAP) .
  • Computational modeling (e.g., DFT) predicts steric clashes and guides substituent placement. applied DFT to analyze electronic effects of substituents on imidazopyridine reactivity .

Q. What computational approaches are used to study the electronic properties of brominated imidazo[4,5-c]pyridines?

  • Methodology :

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. and used Gaussian 09 with B3LYP/6-31G(d) basis sets to analyze charge distribution in imidazopyridines .
  • Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets. docked imidazo[4,5-c]pyridines into CDK2 active sites to assess binding affinities .

Q. How are imidazo[4,5-c]pyridine derivatives evaluated for biological activity in academic settings?

  • Methodology :

  • Antioxidant assays : used DPPH radical scavenging and Fe²⁺ chelation assays, with IC₅₀ values calculated via nonlinear regression .
  • Kinase inhibition : GSK690693 (an imidazo[4,5-c]pyridine derivative) was tested against Akt isoforms using radiometric kinase assays (IC₅₀ = 2–13 nM) .
  • In vivo models : Toxicity is assessed via MTT assays (e.g., IC₅₀ > 50 μM in HEK293 cells) .

Data Contradictions and Resolution

Q. How are discrepancies in NMR data resolved for structurally similar imidazo[4,5-c]pyridine derivatives?

  • Analysis :

  • Conflicting coupling constants (e.g., vs. 8) may arise from conformational flexibility or solvent effects. Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm .
  • Advanced techniques: 2D NMR (COSY, HSQC) and variable-temperature NMR differentiate tautomers or rotamers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate
Reactant of Route 2
Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate

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